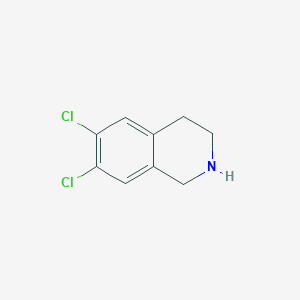

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXHQPZDSGKULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503772 | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75416-52-3 | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide to 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Physicochemical Properties, Synthesis, and Applications

Abstract

This compound is a halogenated derivative of the privileged tetrahydroisoquinoline (THIQ) scaffold. While not extensively characterized as a standalone pharmacological agent, it serves as a critical synthetic intermediate and a valuable building block in the field of medicinal chemistry. Its dichlorinated aromatic ring and reactive secondary amine provide a unique chemical handle for the construction of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its known physicochemical properties, analytical characterization methods, plausible synthetic routes, and significant applications in drug discovery, particularly as a precursor to potent therapeutic agents. The narrative emphasizes the rationale behind experimental methodologies and the compound's strategic importance for researchers and drug development professionals.

Introduction: The Significance of a Dichlorinated THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in chemical biology and drug design. It is present in numerous natural alkaloids and has been incorporated into a wide array of clinically significant drugs, demonstrating activities ranging from antitumor and antimicrobial to anticonvulsant and anti-HIV.[1][2][3] The structural rigidity and defined stereochemistry of the THIQ core make it an ideal scaffold for presenting functional groups in a precise three-dimensional orientation for optimal target engagement.

This compound (DCTQ) emerges as a particularly valuable derivative. The introduction of two chlorine atoms onto the benzene ring at positions 6 and 7 profoundly influences the molecule's electronic properties and lipophilicity. This halogenation can enhance binding affinity to biological targets through halogen bonding, modify metabolic stability by blocking sites of oxidation, and alter tissue distribution profiles. Consequently, DCTQ is not merely a structural analog but a strategic starting material for developing next-generation therapeutics.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. While exhaustive experimental data for DCTQ is not consolidated in the literature, a profile can be constructed from available data and analysis of its structural features.

Core Physicochemical Data

Quantitative data for DCTQ is summarized below. It is important to note that some values are derived from closely related analogs or computational predictions and should be interpreted accordingly.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₉Cl₂N | PubChem CID 12595073[4] |

| Molecular Weight | 202.08 g/mol | PubChem CID 12595073[4] |

| CAS Number | 75416-52-3 | BLDpharm[5] |

| Appearance | Expected to be a solid | Based on related compounds |

| Boiling Point | ~309.9 ± 42.0 °C at 760 mmHg | Predicted for the isomeric quinoline[6] |

| LogP | ~4.07 | Predicted for the isomeric quinoline[6] |

| pKa | Not experimentally determined | The secondary amine is basic |

The presence of the dichlorinated aromatic ring increases the molecular weight and lipophilicity compared to the parent tetrahydroisoquinoline. The secondary amine at position 2 imparts basic properties, allowing for the formation of hydrochloride salts which often exhibit improved solubility and crystallinity.[7]

Analytical and Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated public repository of spectra for DCTQ is sparse, its expected spectral features can be reliably predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show two singlets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons at C-5 and C-8. The aliphatic protons on the tetrahydroisoquinoline ring (C-1, C-3, C-4) would present as multiplets between δ 2.5-4.5 ppm. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. Anomalous line broadening has been observed in the ¹H NMR spectra of some related 3,4-dihydroisoquinolines, a phenomenon that researchers should be aware of, potentially arising from slow conformational changes or aggregation.[8]

-

¹³C NMR : The spectrum would display nine distinct carbon signals. Two signals in the aromatic region would be significantly influenced by the attached chlorine atoms. The aliphatic carbons (C-1, C-3, C-4) would appear in the upfield region (δ 25-55 ppm). Spectroscopic data for the hydrochloride salt is available from commercial suppliers.[7]

-

-

Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and C-Cl stretching in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 201. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) would be a definitive feature for confirming the compound's identity.

Synthesis and Purification Workflow

The synthesis of substituted tetrahydroisoquinolines can be achieved through several classic named reactions, including the Pictet-Spengler and Bischler-Napieralski reactions, followed by reduction.[9] A plausible and efficient pathway to DCTQ can be adapted from methodologies reported for its derivatives.[10][11]

Proposed Synthetic Pathway

A logical approach involves a multi-step synthesis starting from a commercially available dichlorinated phenethylamine derivative. The workflow below outlines a conceptual pathway.

Caption: Conceptual workflow for the synthesis of DCTQ via a Bischler-Napieralski reaction.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative adaptation based on standard procedures for THIQ synthesis.[9]

Step 1: N-Formylation of 3,4-Dichlorophenethylamine

-

To a stirred solution of 3,4-dichlorophenethylamine (1.0 eq) in formic acid (5.0 eq) at 0 °C, slowly add acetic anhydride (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-formyl intermediate.

-

Causality: This step protects the amine and prepares it for the subsequent cyclization. Formic acid serves as both reagent and solvent.

-

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the N-formyl intermediate (1.0 eq) in anhydrous acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

-

Reflux the mixture for 4 hours until TLC analysis indicates the consumption of starting material.

-

Cool the reaction and carefully quench by pouring onto crushed ice. Basify with aqueous ammonia and extract with dichloromethane.

-

Dry the combined organic layers and concentrate to afford the crude 6,7-dichloro-3,4-dihydroisoquinoline.

-

Causality: POCl₃ acts as a dehydrating and activating agent, promoting the electrophilic aromatic substitution that forms the dihydroisoquinoline ring.

-

Step 3: Reduction to the Tetrahydroisoquinoline

-

Dissolve the crude dihydroisoquinoline (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir at room temperature for 2 hours.

-

Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

-

Causality: NaBH₄ is a selective reducing agent that reduces the imine bond of the dihydroisoquinoline to the secondary amine of the final tetrahydroisoquinoline product without affecting the aromatic rings.

-

Role in Drug Discovery and Medicinal Chemistry

The primary value of DCTQ lies in its role as a versatile intermediate for creating high-value pharmaceutical compounds. Its structure is a key component in several classes of biologically active molecules.

Intermediate for LFA-1 Inhibitors

A significant application of DCTQ derivatives is in the synthesis of lymphocyte function-associated antigen-1 (LFA-1) inhibitors. For instance, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a closely related analog, is a key intermediate in the preparation of Lifitegrast, an approved drug for the treatment of dry eye disease.[12][13] The DCTQ core provides the necessary rigid framework for orienting the functional groups that interact with the LFA-1 protein.

Caption: Role of the DCTQ scaffold as a building block in multi-step pharmaceutical synthesis.

Scaffold for Novel Bioactive Agents

The THIQ nucleus is a well-established pharmacophore. By modifying the DCTQ core, researchers can explore a wide chemical space for various therapeutic targets:

-

Beta-Adrenergic Receptor Antagonists : A derivative, 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, was synthesized and identified as a potent beta-adrenergic receptor blocker, demonstrating that substitution at the C-1 position can impart significant pharmacological activity.[14] Unlike some related compounds, it was found to be a pure antagonist without partial agonist activity.[14]

-

Antitubercular and Antimicrobial Agents : Derivatives of DCTQ have been synthesized and evaluated for their anti-mycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-infective agents.[10]

-

CNS-Active Agents : The general THIQ structure is known to interact with various central nervous system targets. The specific dichlorination pattern of DCTQ could be exploited to develop novel ligands for dopamine or serotonin receptors, or as monoamine reuptake inhibitors.[2]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, safe handling procedures can be inferred from data on related tetrahydroisoquinolines and chlorinated aromatic compounds.[15][16][17]

-

Hazard Classification : Assumed to be harmful if swallowed, causing skin irritation, and serious eye irritation. May cause respiratory irritation.[16][18]

-

Personal Protective Equipment (PPE) : Use in a well-ventilated area or under a chemical fume hood is mandatory. Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the secondary amine.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

The toxicological properties have not been thoroughly investigated, and the compound should be handled with the care afforded to all novel research chemicals.

Conclusion

This compound represents a strategically important molecule in modern medicinal chemistry. While its own biological profile is under-explored, its true value is realized as a sophisticated building block. The dichloro substitution pattern provides a unique set of electronic and steric properties that have been successfully leveraged in the synthesis of complex pharmaceutical agents, most notably in the field of LFA-1 inhibition. This guide has synthesized the available data to present a cohesive overview of its properties, synthesis, and applications, providing a foundational resource for scientists aiming to utilize this versatile scaffold in their research and development endeavors.

References

- Venkatraman, S., et al. (1981). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. PubMed.

- Chemsrc. (2025). 6,7-Dichloro-1,2,3,4-tetrahydroquinoline | CAS#:1783400-57-6. Chemsrc.com.

- ChemicalBook. (n.d.). 6,7-Dichloro-1,2,3,4-tetrahydro-isoquinoline hydrochloride(73075-49-7) 1H NMR spectrum. ChemicalBook.com.

- Sigma-Aldrich. (2025). Safety Data Sheet for a related tetrahydroisoquinoline derivative. Sigma-Aldrich.

- Sigma-Aldrich. (2024). Safety Data Sheet for a related tetrahydroisoquinoline derivative. Sigma-Aldrich.

- Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Semantic Scholar.

- ChemicalBook. (n.d.). 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. ChemicalBook.com.

- Fisher Scientific. (2025). Safety Data Sheet for 1,2,3,4-Tetrahydroisoquinoline. Fisher Scientific.

- Govindachari, T. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- ResearchGate. (n.d.). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... ResearchGate.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic-Chemistry.org.

- Cayman Chemical. (2024). Safety Data Sheet for a related compound. Cayman Chemical.

- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Orapuh.org.

- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Orapuh.org.

- Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. Patents.google.com.

- OUCI. (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives. Orapuh.org.

- PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem.ncbi.nlm.nih.gov.

- BLDpharm. (n.d.). 75416-52-3|this compound. Bldpharm.com.

- MySkinRecipes. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride. Myskinrecipes.com.

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 4. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 12595073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 75416-52-3|this compound|BLD Pharm [bldpharm.com]

- 6. 6,7-Dichloro-1,2,3,4-tetrahydroquinoline | CAS#:1783400-57-6 | Chemsrc [chemsrc.com]

- 7. 6,7-Dichloro-1,2,3,4-tetrahydro-isoquinoline hydrochloride(73075-49-7) 1H NMR spectrum [chemicalbook.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 12. 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 851784-82-2 [chemicalbook.com]

- 13. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride [myskinrecipes.com]

- 14. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

The Pharmacological Potential of the 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutic agents. This guide focuses on the pharmacological landscape of a specific, halogenated derivative: 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline . While this precise molecule often serves as a crucial synthetic intermediate, its structural motifs are integral to compounds demonstrating significant potential in several therapeutic areas, including cardiovascular medicine, oncology, and neuropharmacology.[4][5][6] This document will provide an in-depth exploration of these applications, focusing on the underlying mechanisms of action, supportive experimental data, and methodologies for future research and development.

Chemical Properties and Synthetic Overview

This compound is a secondary amine with the molecular formula C₉H₉Cl₂N.[7] The presence of two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and reactivity, making it a versatile building block in organic synthesis.[6] The synthesis of the broader THIQ scaffold is often achieved through classic methodologies such as the Pictet-Spengler and Bischler-Napieralski reactions, which allow for the construction of the core heterocyclic structure.[2][8][9]

Part 1: Cardiovascular Applications - Beta-Adrenergic Receptor Antagonism

A significant finding in the exploration of dichloro-substituted THIQs is the transformation of a beta-adrenergic receptor agonist into a potent antagonist through the substitution of hydroxyl groups with chloro substituents.[10] This parallels the development of dichloroisoproterenol from isoproterenol.

Mechanism of Action: From Agonist to Antagonist

The parent compound, 6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (trimetoquinol), is a known beta-adrenergic receptor agonist. By replacing the catechol hydroxyl groups at the 6 and 7 positions with chlorine atoms, the resulting molecule, 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline , exhibits marked beta-adrenoceptor antagonist properties.[10] This structural modification eliminates partial agonism, a desirable trait for beta-blockers.[10] The dichloro-derivative acts as a competitive antagonist at beta-adrenergic receptors, inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine. This blockade prevents the downstream signaling cascade, which typically involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), leading to physiological responses such as increased heart rate and contractility.

Caption: Mechanism of beta-adrenergic receptor antagonism by the 6,7-dichloro-THIQ derivative.

Quantitative Data: Comparative Potency

The antagonist potency of 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been quantified and compared to the well-established beta-blocker, propranolol.

| Compound | KB Value (M) | Potency Relative to Propranolol |

| 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | (6.7 +/- 2.3) x 10-8 | ~2 orders of magnitude less potent |

| Propranolol | 6.2 x 10-10 | - |

| Data sourced from a study on spontaneously beating guinea pig atrial pairs.[10] |

Experimental Protocol: In Vitro Assessment of Beta-Adrenergic Blockade

Objective: To determine the antagonist potency (KB value) of a test compound at beta-adrenergic receptors.

Model: Spontaneously beating isolated guinea pig atria.

Methodology:

-

Tissue Preparation: Isolate atria from guinea pigs and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stabilization: Allow the atria to equilibrate for at least 60 minutes, during which the spontaneous contraction rate stabilizes.

-

Control Response: Generate a cumulative concentration-response curve for a standard beta-agonist (e.g., isoproterenol) to establish the baseline maximal response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of the 6,7-dichloro-THIQ derivative for a predetermined period (e.g., 30-60 minutes).

-

Challenge with Agonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for isoproterenol.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. The degree of rightward shift in the curve is used to calculate the KB value using the Schild equation. A higher KB value indicates lower antagonist potency.

Part 2: Oncological Applications - Targeting Cancer Cell Proliferation

The THIQ scaffold is a recurring motif in compounds with significant anti-cancer activity.[1][11] Dichloro-substituted derivatives, particularly those with N-benzyl modifications, have emerged as promising agents targeting key pathways in cancer progression.[12]

Mechanisms of Action in Oncology

Derivatives of the 6,7-dichloro-THIQ scaffold have been investigated for their potential to inhibit cancer cell growth through multiple mechanisms:

-

Microtubule Disruption: Certain N-benzyl-substituted THIQ sulfamates act as microtubule disruptors.[12] By interfering with the dynamics of microtubule assembly and disassembly, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13]

-

KRas Inhibition: THIQ derivatives bearing a chloro group have demonstrated significant inhibitory activity against KRas, a key signaling protein frequently mutated in various cancers, including colorectal and pancreatic cancer.[11] Inhibition of KRas disrupts downstream signaling pathways responsible for cell proliferation and survival.

-

Enzyme Inhibition (DHFR and CDK2): Novel THIQ derivatives have been synthesized and shown to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[13] DHFR is crucial for the synthesis of nucleotides, and its inhibition halts DNA replication. CDK2 is a key regulator of the cell cycle, and its inhibition can induce cell cycle arrest.[13]

Caption: Multiple anti-cancer mechanisms of action for dichloro-THIQ derivatives.

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of various THIQ derivatives has been evaluated against a range of cancer cell lines.

| Compound Class | Target Cell Line(s) | Key Finding (IC₅₀ or Activity) | Reference |

| N-dichlorobenzyl C3-methyl-substituted THIQs | DU-145 (prostate), MDA-MB-231 (breast) | Activities in the micromolar and nanomolar ranges. | [12][14] |

| THIQs with 4-chloro phenyl group (GM-3-18) | Colon cancer cell lines | Significant KRas inhibition. | [11] |

| Novel THIQs (Compound 7e) | A549 (lung cancer) | IC₅₀: 0.155 µM (CDK2 inhibitor). | [13] |

| Novel THIQs (Compound 8d) | MCF7 (breast cancer) | IC₅₀: 0.170 µM (DHFR inhibitor). | [13] |

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic/antiproliferative effect of a test compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 6,7-dichloro-THIQ derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Neuropharmacological Applications - Avenues for Neuroprotection

The THIQ scaffold is of significant interest in the field of neuropharmacology due to its presence in endogenous systems and the neuroprotective properties of certain derivatives.[1][15] While some THIQs can be neurotoxic, others, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated clear neuroprotective effects, suggesting that appropriately substituted analogs could be beneficial in treating neurodegenerative diseases.[16][17]

Mechanism of Action: Combating Excitotoxicity and Oxidative Stress

The neuroprotective effects of THIQ derivatives are often multifaceted:

-

NMDA Receptor Antagonism: Some THIQs can act as N-methyl-D-aspartate (NMDA) receptor antagonists.[18] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx and excitotoxicity, a common pathway in neuronal death associated with stroke and neurodegenerative diseases. By blocking these receptors, THIQ derivatives can prevent this cascade.[16]

-

Free Radical Scavenging: THIQ compounds have been shown to possess antioxidant properties, capable of scavenging free radicals.[16] Oxidative stress is a major contributor to neuronal damage in conditions like Alzheimer's and Parkinson's disease.

-

Anti-inflammatory Effects: Certain THIQ alkaloids can exert potent anti-inflammatory effects, which are beneficial in neurodegenerative conditions where neuroinflammation plays a significant role.[15]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. This compound hydrochloride [myskinrecipes.com]

- 5. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 12595073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Synthesis, Characterization, and Applications

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This guide provides an in-depth technical overview of a specific, valuable derivative: 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. We will explore its chemical identity, outline a robust synthetic pathway via the classic Pictet-Spengler reaction, detail methods for purification and characterization, and discuss its applications as a key building block in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, field-proven understanding of this compound.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline motif is a cornerstone of modern pharmacology, renowned for its ability to interact with a wide array of biological targets.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to modulate activity and selectivity. This versatility has led to the development of THIQ-based drugs across numerous therapeutic areas, including antihypertensives and anti-Parkinsonian agents.

The introduction of halogen atoms, such as chlorine, onto the aromatic ring of the THIQ scaffold profoundly influences its electronic and lipophilic properties. This can lead to enhanced binding affinity, improved metabolic stability, and altered pharmacokinetic profiles. This compound, the subject of this guide, represents a strategically important intermediate, offering two reactive chlorine substituents that can direct further synthetic modifications or participate in crucial molecular interactions.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is most commonly handled in the laboratory as its hydrochloride salt to improve stability and solubility in polar solvents.

| Property | Data | Source |

| Compound Name | This compound hydrochloride | - |

| CAS Number | 73075-49-7 (for Hydrochloride Salt) | [2] |

| CAS Number (Free Base) | 75416-52-3 | |

| Molecular Formula | C₉H₉Cl₂N · HCl | |

| Molecular Weight | 238.54 g/mol | [2] |

| Physical Form | Solid / Crystalline Powder | |

| Purity (Typical) | ≥97% | [2] |

Note: Experimental physical properties such as melting point are not widely published. Users should refer to the supplier's Certificate of Analysis.

Synthesis and Purification: A Field-Proven Approach

The most logical and widely applicable method for constructing the this compound core is the Pictet-Spengler reaction . This powerful transformation involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[3][4][5]

Retrosynthetic Analysis and Mechanistic Overview

Our retrosynthetic strategy disconnects the target molecule at the C1-N2 and C1-C8a bonds, revealing the key starting materials: 2-(3,4-Dichlorophenyl)ethan-1-amine and a formaldehyde equivalent.

Caption: Retrosynthetic analysis of the target compound.

The forward reaction mechanism proceeds via two critical stages:

-

Iminium Ion Formation: The amine starting material condenses with formaldehyde under acidic conditions to form a highly electrophilic iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the iminium ion in a 6-endo-trig cyclization, followed by rearomatization to yield the final tetrahydroisoquinoline product.[4][5]

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Pictet-Spengler reaction, adapted for this specific substrate.[6]

Materials:

-

2-(3,4-Dichlorophenyl)ethan-1-amine (1.0 eq)

-

Paraformaldehyde (1.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Diethyl Ether (Et₂O)

-

Sodium Hydroxide (NaOH), 10M solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(3,4-Dichlorophenyl)ethan-1-amine (1.0 eq) and methanol (approx. 5-10 mL per gram of amine). Stir until fully dissolved.

-

Reagent Addition: Carefully add paraformaldehyde (1.1 eq) to the solution. Follow with the slow, dropwise addition of concentrated hydrochloric acid (approx. 2.0 eq). Rationale: The strong acid is crucial for catalyzing the formation of the iminium ion intermediate. Less activated aromatic rings, such as this dichlorinated system, typically require harsher conditions (strong acid and heat) compared to electron-rich systems like indoles.[6]

-

Cyclization: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up (Isolation of Free Base):

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and cool in an ice bath. Carefully basify the aqueous solution to pH >12 by the slow addition of 10M NaOH. Rationale: This step deprotonates the amine, converting the water-soluble hydrochloride salt into the organic-soluble free base for extraction.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound free base.

-

-

Salt Formation (Optional but Recommended):

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Purification and Characterization

-

Purification: The hydrochloride salt can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether. The free base can be purified by column chromatography on silica gel if necessary.

-

Characterization (Expected Data):

-

¹H NMR: The spectrum should show two singlets in the aromatic region (for H-5 and H-8), and three multiplets (likely triplets or complex multiplets) in the aliphatic region corresponding to the protons at C1, C3, and C4 of the tetrahydroisoquinoline ring.

-

¹³C NMR: Expect to see four signals for the aromatic carbons (two quaternary, two methine) and three signals for the aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum of the free base should show a molecular ion (M+) peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value starting material or intermediate. Its utility stems from the stable, dichlorinated aromatic ring and the secondary amine, which serves as a handle for further functionalization.

Caption: Role of the compound in a drug discovery workflow.

Key Application Areas:

-

Scaffold for Library Synthesis: The secondary amine can be readily alkylated or acylated, allowing for the rapid generation of a library of diverse compounds for screening against biological targets.

-

Intermediate for Complex APIs: Dichlorinated THIQs are precursors in multi-step syntheses. For instance, related 5,7-dichloro THIQ derivatives have been used in the synthesis of potent anti-mycobacterial agents.[7]

-

Modulation of CNS Targets: The core THIQ structure is known to interact with various central nervous system (CNS) receptors. The specific dichlorination pattern of this compound makes it an interesting candidate for developing novel ligands for neurodegenerative or psychiatric disorders.

Commercial Availability and Suppliers

This compound is available from several fine chemical suppliers, typically as the hydrochloride salt with purities of 97% or greater. Researchers should always obtain a certificate of analysis to confirm identity and purity before use.

| Supplier | Product Number | Purity |

| ChemUniverse | P98820 | 97% |

| Amadis Chemical | A918315 | 97% |

| Sigma-Aldrich | AMBH9614FA58 | 97% |

Note: Availability and catalog numbers are subject to change. Please verify with the supplier.

Conclusion

This compound is a valuable and versatile chemical building block for medicinal chemists and drug discovery professionals. Its synthesis is readily achievable through the well-established Pictet-Spengler reaction, providing a reliable route to this important scaffold. The strategic placement of two chlorine atoms offers unique opportunities for modulating physicochemical properties and exploring structure-activity relationships, ensuring its continued relevance in the development of novel therapeutics.

References

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

- U.S. Patent No. 5,808,071. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Govindachari, T. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

ResearchGate. (n.d.). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic acid. Retrieved from [Link]

-

Lopes, J. P. de M., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6,7-Dichloro-1,2,3,4-tetrahydro-isoquinoline hydrochloride(73075-49-7) 1H NMR [m.chemicalbook.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Strategic Dichotomy: An In-depth Technical Guide to the Structure-Activity Relationship of Dichlorinated Tetrahydroisoquinolines

Foreword: The Enduring Scaffold and the Power of Halogenation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, yet three-dimensional, structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. The inherent versatility of the THIQ core has led to the development of agents targeting the central nervous system, as well as antimicrobial and antitumor therapies.[3][4]

Halogenation, particularly chlorination, is a time-tested strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. The introduction of chlorine atoms can influence lipophilicity, metabolic stability, and binding affinity by altering electronic distribution and creating new interaction points with biological targets. This guide focuses on the nuanced and often dramatic impact of dichlorination on the structure-activity relationship (SAR) of the tetrahydroisoquinoline scaffold, providing a technical overview for researchers and professionals in drug development.

I. Crafting the Core: Synthetic Pathways to Dichlorinated Tetrahydroisoquinolines

The construction of the dichlorinated tetrahydroisoquinoline core is most commonly achieved through variations of classical cyclization reactions, with the Bischler-Napieralski reaction being a prominent method.[1][2] This reaction facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinoline.

A. The Bischler-Napieralski Reaction: A Versatile Tool

The Bischler-Napieralski reaction is a robust method for the synthesis of the isoquinoline core, particularly effective for arenes that are electron-rich.[2] The reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the cyclization of a β-phenylethylamide.[5] The presence of electron-donating groups on the aromatic ring generally facilitates this electrophilic aromatic substitution.[1] For substrates lacking such activation, more forceful conditions, like refluxing in POCl₃ with P₂O₅, may be necessary.[1] A key consideration in this synthesis is the potential for a retro-Ritter reaction, which leads to the formation of styrene as a side product.[1] This can often be mitigated by using nitriles as solvents or by employing oxalyl chloride to generate N-acyliminium intermediates.[1]

A general workflow for the synthesis of a dichlorinated tetrahydroisoquinoline via the Bischler-Napieralski reaction is depicted below:

Caption: General workflow for the synthesis of dichlorinated THIQs.

B. Protocol: Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid

A notable example of a biologically relevant dichlorinated THIQ is 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, a key intermediate in the synthesis of the dry eye disease drug, Lifitegrast.[6][7] A practical synthetic route has been developed for this compound, highlighting the strategic application of classical organic reactions.[6]

Step-by-Step Methodology:

-

Friedel-Crafts Cyclization: The synthesis commences with a Friedel-Crafts cyclization to construct the core 5,7-dichlorotetrahydroisoquinoline hydrochloride (5·HCl).[6] This step often requires careful optimization of recrystallization conditions to remove impurities, such as the aromatized byproduct.[6] A reported optimal recrystallization system is a mixture of ethanol and water.[6]

-

Protection of the Secondary Amine: To facilitate the subsequent carboxylation, the secondary amine of the THIQ core is protected. While various protecting groups can be employed, the triphenylmethyl (trityl) group has been used effectively.[6]

-

Carboxylation: The protected 5,7-dichloro-THIQ undergoes carboxylation. This is a crucial step where reaction conditions, including the choice of base and temperature, are critical to achieving a high yield and purity.[8]

-

Isolation of a Quaternary Ammonium Salt Intermediate: Interestingly, a previously unreported quaternary ammonium salt intermediate has been isolated during this process, which upon careful pH adjustment, leads to the desired carboxylic acid.[6][9] This discovery significantly improved the yield and purity of the final product.[8]

-

Deprotection and Final Product Formation: The protecting group is then removed under acidic conditions, and by carefully controlling the pH, the free 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid can be obtained.[6][10]

II. The Influence of Dichlorination on Biological Activity: A Structure-Activity Relationship Analysis

The position of the two chlorine atoms on the tetrahydroisoquinoline ring system profoundly influences the molecule's interaction with its biological targets. While a comprehensive SAR study across all possible dichlorination patterns is not yet available in the public domain, analysis of existing data for specific analogues provides valuable insights.

A. Dichlorination and Dopamine Receptor Affinity

Tetrahydroisoquinolines are well-known ligands for dopamine receptors, and dichlorination plays a key role in modulating their affinity and selectivity.[11] The dopamine receptor family is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes, all of which are G-protein coupled receptors.[12]

A study on D3 receptor ligands incorporating a tetrahydroisoquinoline headgroup explored the impact of dichlorination on a benzamide "tail" moiety. The 2,3-dichloro benzamide analogue displayed a binding profile with strong affinity for the D3 receptor (Ki = 57 nM) and, remarkably, complete selectivity over other dopamine receptors evaluated.[11] This suggests that the dichlorination pattern on the appended aromatic ring is a critical determinant of both potency and selectivity for the D3 receptor. In contrast, the 3,4-disubstituted benzamide analogue showed strong affinity at both D3 (Ki = 24 nM) and D2 receptors, indicating a loss of selectivity.[11]

Table 1: Dopamine Receptor Affinity of Substituted Tetrahydroisoquinoline Analogues

| Compound | Substitution Pattern | D3R Ki (nM) | D2R Ki (nM) | D4R Affinity | D3R Selectivity vs D2R |

| 5q | 2,3-dimethoxy benzamide | 57 | No Affinity | - | High |

| 5p | 2,3-dichloro benzamide | - | - | - | - |

| 5r | 3,4-disubstituted benzamide | 24 | Comparable to D3R | - | Low |

| 5s | 3-cyano benzamide | 1.2 | No Affinity | - | Very High |

| 5t | 4-cyano benzamide | 3.4 | No Affinity | - | Very High |

Data synthesized from information presented in the cited literature.[11] A dash (-) indicates data not provided in the source.

The high affinity and selectivity of the 2,3-dichloro analogue for the D3 receptor highlights the importance of the electronic and steric properties imparted by this specific substitution pattern. It is plausible that the chlorine atoms engage in specific interactions within the binding pocket of the D3 receptor that are not as favorable in other dopamine receptor subtypes.

B. Dichlorination in Other Therapeutic Areas

Beyond dopamine receptor modulation, dichlorinated tetrahydroisoquinolines have shown promise in other therapeutic areas. The aforementioned 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid is a testament to this, serving as a crucial component of an anti-inflammatory agent.[6] The precise role of the 5,7-dichlorination in the activity of Lifitegrast is likely multifaceted, contributing to the overall shape, lipophilicity, and electronic properties of the molecule, which in turn govern its interaction with its target, lymphocyte function-associated antigen 1 (LFA-1).

While specific SAR data for other dichlorination patterns (e.g., 6,7-dichloro, 7,8-dichloro) are sparse in the literature, the general principles of halogenation in drug design suggest that these substitutions would also significantly impact biological activity. For instance, a study on antibacterial quinoline-3-carboxylic acids (a related heterocyclic system) demonstrated that 6,7- and 7,8-disubstitution patterns were critical for potent activity.[13] This underscores the importance of the substitution pattern on the benzo portion of the heterocyclic ring system.

III. Experimental Evaluation of Dichlorinated Tetrahydroisoquinolines

The biological characterization of dichlorinated tetrahydroisoquinolines involves a variety of in vitro and in vivo assays tailored to the specific therapeutic target.

A. Protocol: Dopamine Receptor Binding Assay

A standard method to determine the affinity of a compound for a specific dopamine receptor subtype is a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D2 or D3) are prepared from cultured cells.

-

Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, salts (e.g., NaCl, KCl, CaCl₂, MgCl₂), and a protease inhibitor cocktail.

-

Competitive Binding: The cell membranes are incubated with a known radioligand (e.g., [³H]spiperone for D2/D3 receptors) and varying concentrations of the dichlorinated tetrahydroisoquinoline test compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow for binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a competitive radioligand binding assay:

Caption: Workflow for a competitive radioligand binding assay.

IV. Future Directions and Concluding Remarks

The structure-activity relationship of dichlorinated tetrahydroisoquinolines is a promising area for further investigation. While current research has provided glimpses into the impact of specific dichlorination patterns, a systematic exploration is warranted. Future studies should focus on the synthesis and biological evaluation of a comprehensive library of dichlorinated THIQ analogues, varying the positions of the chlorine atoms around the aromatic ring.

Key areas for future research include:

-

Systematic SAR Studies: A head-to-head comparison of the pharmacological profiles of 5,6-, 5,7-, 5,8-, 6,7-, 6,8-, and 7,8-dichlorotetrahydroisoquinoline derivatives against a panel of biological targets.

-

Elucidation of Binding Modes: Computational modeling and X-ray crystallography studies to understand the specific interactions of dichlorinated THIQs with their target proteins.

-

Exploration of New Therapeutic Targets: Screening of dichlorinated THIQ libraries against a broader range of biological targets to identify novel therapeutic applications.

References

-

Faheem, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13269. Available from: [Link]

-

Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341-3370. Available from: [Link]

-

van der Westhuizen, C. X. W., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 39, 127928. Available from: [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-33. Available from: [Link]

-

Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. Available from: [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Available from: [Link]

-

Fodor, G., et al. (1972). The mechanism of the bischler‐napieralski reaction. Israel Journal of Chemistry, 10(4), 849-858. Available from: [Link]

-

Xu, J., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid─Key Intermediate of Lifitegrast (Xiidra). ACS Omega, 8(21), 19072–19080. Available from: [Link]

-

Perrey, D. A., et al. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709-5724. Available from: [Link]

-

Donohoe, T. J., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(24), 14976-15050. Available from: [Link]

-

Acker, B. A., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556–5585. Available from: [Link]

-

Stanković, N., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(1), 1-19. Available from: [Link]

-

Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. Records of Natural Products, 17(4), 546-558. Available from: [Link]

-

van der Westhuizen, C. X. W., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(7), 653–658. Available from: [Link]

-

Traynelis, S. F., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. Available from: [Link]

-

Li, H., et al. (2024). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Bioorganic & Medicinal Chemistry Letters, 109, 129824. Available from: [Link]

-

Xu, J., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid-Key Intermediate of Lifitegrast (Xiidra). ACS Omega, 8(21), 19072-19080. Available from: [Link]

-

Gangapuram, M., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Medicinal Chemistry, 14(6), 613-625. Available from: [Link]

-

Ornstein, P. L., et al. (1993). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2052. Available from: [Link]

-

Zhong, M., et al. (2012). Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye. ACS Medicinal Chemistry Letters, 3(3), 203–206. Available from: [Link]

-

Tovilović, G., et al. (2021). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Chemistry of Natural Compounds, 57(4), 714-718. Available from: [Link]

-

Wang, Y., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1-21. Available from: [Link]

-

Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7700. Available from: [Link]

-

Xu, J., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra). ACS Omega, 8(21), 19072-19080. Available from: [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-33. Available from: [Link]

-

Qiu, Q., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Available from: [Link]

-

Wang, Y., et al. (2022). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Molecules, 27(19), 6549. Available from: [Link]

-

Li, H., et al. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 109, 129824. Available from: [Link]

-

Wang, Y., et al. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 25(21), 5188. Available from: [Link]

-

Neve, K. A., & Strange, P. G. (2004). Dopamine Receptors. xPharm: The Comprehensive Pharmacology Reference, 1-13. Available from: [Link]

-

Knez, D., et al. (2022). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Pharmaceuticals, 15(7), 868. Available from: [Link]

-

Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules, 20(4), 6115–6129. Available from: [Link]

-

I. Mitscher, L. A., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. Available from: [Link]

-

Liotta, D. C. (n.d.). NMDAR Modulators. The Liotta Research Group. Available from: [Link]

-

Teodori, E., et al. (2020). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 845–856. Available from: [Link]

-

Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(9), 1771-1776. Available from: [Link]

-

Wikipedia contributors. (2023, December 1). NMDA receptor modulator. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

-

Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-466. Available from: [Link]

-

Chen, S. F., et al. (1996). Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis. Journal of Pharmacy and Pharmacology, 48(11), 1133-1138. Available from: [Link]

-

Ma, A., et al. (2014). Structure-activity relationship studies of SETD8 inhibitors. Journal of Medicinal Chemistry, 57(15), 6833–6843. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (Open Access) Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid─Key Intermediate of Lifitegrast (Xiidra) (2023) | R. T. Pardasani [scispace.com]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. figshare.com [figshare.com]

- 10. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid-Key Intermediate of Lifitegrast (Xiidra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ)

Introduction: Unveiling a Potent Modulator of Catecholamine Biosynthesis

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ), historically and frequently referred to in the scientific literature as SK&F 64139, represents a cornerstone molecule in the study of catecholamine pharmacology. As a potent and selective inhibitor of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine, DCTQ has been an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of epinephrine in both central and peripheral nervous systems.[1][2][3] This guide provides an in-depth exploration of the molecular mechanism of action of DCTQ, detailing its interaction with PNMT, the kinetic profile of this inhibition, and the resultant physiological consequences. Furthermore, we will delve into the structure-activity relationships that govern its potency and provide a validated experimental protocol for assessing its inhibitory activity, designed for researchers in pharmacology and drug development.

The Molecular Target: Phenylethanolamine N-methyltransferase (PNMT)

To comprehend the action of DCTQ, one must first understand its target, PNMT (EC 2.1.1.28). This enzyme is predominantly located in the chromaffin cells of the adrenal medulla and in specific neuronal populations within the brainstem.[4] PNMT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of norepinephrine.[4][5] This methylation reaction is the final and committing step in the biosynthesis of epinephrine (adrenaline), a critical hormone and neurotransmitter involved in the "fight-or-flight" response, cardiovascular regulation, and metabolic homeostasis.

The catecholamine biosynthesis pathway is a fundamental process, and its modulation has significant physiological implications. The diagram below illustrates this critical pathway, highlighting the pivotal position of PNMT.

Caption: Mechanism of PNMT Inhibition by DCTQ.

Quantitative Analysis of Inhibitory Potency

The potency of DCTQ as a PNMT inhibitor has been quantified through various in vitro assays. It is important for researchers to be aware of the different reported values and the contexts in which they were determined.

| Parameter | Reported Value(s) | Species/System | Reference(s) |

| IC₅₀ | 1 x 10⁻⁷ M (0.1 µM) | Rabbit Adrenal PNMT | [6] |

| Kᵢ | 0.3 µM | Not specified | [7] |

| Kᵢ | 1.6 nM | Human PNMT | [8] |

The discrepancy between the reported Kᵢ values (0.3 µM and 1.6 nM) is significant and may be attributable to differences in experimental conditions, such as the specific isoform of the enzyme used (human vs. other species), buffer composition, temperature, and the assay methodology itself. The 1.6 nM value was reported in a study utilizing human PNMT, suggesting this may be a more relevant value for translational research. [8]Researchers should aim to determine the inhibitory constants within their own experimental systems for the most accurate application of this inhibitor.

Structure-Activity Relationship (SAR) Insights

The high potency of DCTQ is not fortuitous but rather a result of specific structural features that optimize its interaction with the PNMT active site. Studies on a series of chlorinated 1,2,3,4-tetrahydroisoquinoline analogs have provided clear SAR data. [2][3]

-

The Tetrahydroisoquinoline (THIQ) Scaffold: This rigid, fused ring system constrains the conformation of the molecule, pre-organizing it for binding to the active site and enhancing its affinity compared to more flexible phenylethylamine-based inhibitors. [9]

-

Electron-Withdrawing Substituents: The presence of electron-withdrawing groups on the aromatic ring is critical for potent PNMT inhibition. [10]This is exemplified by the chloro-substituents in DCTQ.

-

Positional Importance of Chloro Groups: The substitution pattern of the chlorine atoms is paramount. The 7,8-dichloro substitution of DCTQ was found to be the most potent configuration among a series of 13 chlorinated analogs, both in vitro and in vivo. [2][3]This suggests that the hydrophobic and electronic properties conferred by chlorine atoms at these specific positions are optimal for interaction with amino acid residues within the PNMT active site. Docking studies suggest that the aromatic portion of THIQ inhibitors interacts with a hydrophobic pocket in the active site. [10] It is also noteworthy that while DCTQ is a potent PNMT inhibitor, it and other THIQ derivatives can exhibit off-target activity, most notably at α₂-adrenoceptors. [11]The 7,8-dichloro substitution, however, provides a degree of selectivity for PNMT over this receptor.

Physiological and In Vivo Consequences of PNMT Inhibition by DCTQ

By inhibiting PNMT, DCTQ effectively reduces the biosynthesis of epinephrine. This has predictable and observable physiological consequences:

-

Alteration of Catecholamine Levels: In animal models, administration of DCTQ leads to a dose-dependent decrease in epinephrine content in the adrenal glands. [6]Concurrently, there is a stoichiometric increase in the precursor molecule, norepinephrine, as its conversion to epinephrine is blocked. [6]

-

Functional Impact on Adrenergic Systems: In vivo studies have confirmed that DCTQ markedly inhibits the conversion of a tracer dose of ³H-norepinephrine to ³H-epinephrine in the rat adrenal gland at oral doses as low as 5 mg/kg. [6]

-

Central vs. Peripheral Effects: DCTQ is capable of crossing the blood-brain barrier and inhibiting PNMT in the central nervous system. [11][12]This has made it a tool for investigating the role of central epinephrine in processes like blood pressure regulation. However, early human clinical trials with single doses of DCTQ did not produce significant changes in blood pressure or resting plasma catecholamine levels, suggesting that acute inhibition of PNMT under non-stress conditions may have limited clinical effects. [12]

Experimental Protocol: In Vitro PNMT Inhibition Assay

This protocol outlines a standard operating procedure for determining the inhibitory activity of DCTQ on PNMT using a spectrophotometric or ELISA-based method. This self-validating system includes necessary controls to ensure data integrity.

1. Principle:

The assay measures the rate of epinephrine formation from norepinephrine and SAM, catalyzed by recombinant or purified PNMT. The inhibitory effect of DCTQ is determined by quantifying the reduction in epinephrine production in its presence. Epinephrine levels can be measured using a specific ELISA kit, which offers high sensitivity.

2. Materials:

-

Recombinant Human PNMT (commercially available)

-

Norepinephrine hydrochloride (substrate)

-

S-adenosyl-L-methionine (SAM) (co-factor)

-

This compound (DCTQ) (test inhibitor)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT

-

Epinephrine ELISA Kit

-

96-well microplates

-

Microplate reader

3. Experimental Workflow:

Caption: Workflow for PNMT Inhibition Assay.

4. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DCTQ in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Prepare working solutions of PNMT, norepinephrine, and SAM in Assay Buffer at concentrations optimized for the assay (e.g., 2x final concentration).

-

-

Assay Plate Setup (in triplicate):

-

Negative Control (0% Activity): Add Assay Buffer, norepinephrine, and SAM. Omit the PNMT enzyme.

-

Positive Control (100% Activity): Add Assay Buffer, PNMT, norepinephrine, and SAM. Add vehicle (e.g., DMSO) equivalent to the volume of inhibitor added to the test wells.

-

Test Wells: Add Assay Buffer, PNMT, norepinephrine, SAM, and varying concentrations of DCTQ.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the final component (e.g., PNMT or substrates).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction (e.g., by adding a stop solution if required by the ELISA kit).

-

Quantify the amount of epinephrine produced in each well using a commercially available Epinephrine ELISA kit, following the manufacturer's instructions. [8]

-

-

Data Analysis:

-

Subtract the background signal (from negative control wells) from all other readings.

-

Calculate the percentage of inhibition for each DCTQ concentration relative to the positive control.

-

Plot the percent inhibition versus the logarithm of the DCTQ concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

If determining the Kᵢ value, the assay should be repeated at multiple fixed concentrations of norepinephrine to assess the competitive nature of the inhibition.

-

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and reversible inhibitor of PNMT, acting competitively with norepinephrine and uncompetitively with SAM. Its specific 7,8-dichloro substitution pattern is crucial for its high affinity. By selectively blocking the final step in epinephrine biosynthesis, DCTQ has been instrumental in defining the role of this critical catecholamine in health and disease. While its direct therapeutic applications have been limited, its value as a research tool remains undiminished. Future investigations may leverage the detailed understanding of DCTQ's mechanism and SAR to design novel, even more selective PNMT inhibitors with improved pharmacokinetic properties, potentially for therapeutic intervention in stress-related disorders or conditions characterized by epinephrine dysregulation.

References

-

Pendleton, R. G., et al. (1976). Studies on Adrenal Phenylethanolamine N- Methyltransferase (PNMT) With S K & F 64139, a Selective Inhibitor. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for PNMT Inhibition Assay Using LY134046. BenchChem.

-

Grunewald, G. L., et al. (1988). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry. Available at: [Link]

-

Grunewald, G. L., et al. (2008). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Grunewald, G. L., et al. (1999). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, P., et al. (1987). Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. Neurochemical Research. Available at: [Link]

-

Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Grunewald, G. L., et al. (1988). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines. Further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry. Available at: [Link]

-

Mahmoodi, N., et al. (2021). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology. Available at: [Link]

-

U.S. Food and Drug Administration. (2010). Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. Available at: [Link]

-

Borowitz, J. L., & Buttar, H. S. (1980). Inhibition by lead of phenylethanolamine-N-methyltransferase. Archives of Toxicology. Available at: [Link]

-

Dubb, J. W., et al. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology and Therapeutics. Available at: [Link]

-

Grunewald, G. L., et al. (2002). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Fuxe, K., et al. (1981). The influence of SK & F 64139, a phenylethanolamine-N-methyltransferase inhibitor, on centrally mediated cardiovascular effects of alpha-methyldopa and clonidine. European Journal of Pharmacology. Available at: [Link]

-

Pendleton, R. G., et al. (1982). Studies on the long term effects of SK&F 29661 upon adrenal catecholamines. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Bondinell, W. E., et al. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry. Available at: [Link]

-